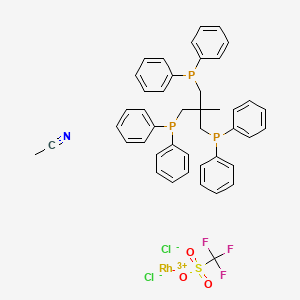
(RhCl2(MeCN)(PPP))(OTf)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(RhCl2(MeCN)(PPP))(OTf) is a rhodium-based organometallic compound. It is known for its unique structure and reactivity, making it a valuable catalyst in various chemical reactions. The compound consists of a rhodium center coordinated with two chloride ions, one acetonitrile molecule, and a triphosphine ligand (PPP), with an additional triflate (OTf) counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (RhCl2(MeCN)(PPP))(OTf) typically involves the reaction of rhodium trichloride trihydrate with triphosphine ligands in the presence of acetonitrile. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete coordination of the ligands to the rhodium center. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of (RhCl2(MeCN)(PPP))(OTf) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
(RhCl2(MeCN)(PPP))(OTf) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also be involved in reduction reactions, where it helps in the addition of hydrogen atoms to substrates.
Common Reagents and Conditions
Common reagents used in reactions involving (RhCl2(MeCN)(PPP))(OTf) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic substrates. The reactions are typically carried out under mild to moderate temperatures, with careful control of reaction time and solvent choice to optimize yields .
Major Products Formed
The major products formed from reactions involving (RhCl2(MeCN)(PPP))(OTf) depend on the specific reaction type. For example, oxidation reactions may yield oxygenated organic compounds, while reduction reactions may produce hydrogenated products. Substitution reactions can result in the formation of new organometallic complexes with different ligand environments .
科学的研究の応用
(RhCl2(MeCN)(PPP))(OTf) has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a catalyst in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of (RhCl2(MeCN)(PPP))(OTf) involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center acts as a Lewis acid, activating substrates through coordination and enabling reactions such as oxidative addition, reductive elimination, and ligand exchange. The triflate counterion plays a role in stabilizing the overall complex and enhancing its reactivity .
類似化合物との比較
Similar Compounds
(Cp*RhCl2)2: This compound is similar in that it also contains a rhodium center coordinated with chloride ions and a pentamethylcyclopentadienyl ligand.
Uniqueness
(RhCl2(MeCN)(PPP))(OTf) is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity in various chemical reactions. Its ability to act as a versatile catalyst in both oxidation and reduction reactions, as well as its stability under different reaction conditions, sets it apart from other similar compounds .
特性
CAS番号 |
128137-77-9 |
|---|---|
分子式 |
C44H42Cl2F3NO3P3RhS |
分子量 |
988.6 g/mol |
IUPAC名 |
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate;dichloride |
InChI |
InChI=1S/C41H39P3.C2H3N.CHF3O3S.2ClH.Rh/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;1-2-3;2-1(3,4)8(5,6)7;;;/h2-31H,32-34H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3 |
InChIキー |
KLHXADFHLFDEIN-UHFFFAOYSA-K |
正規SMILES |
CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


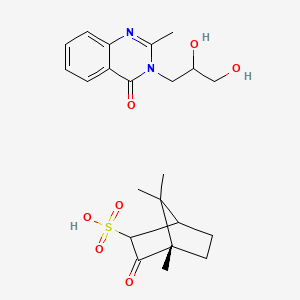
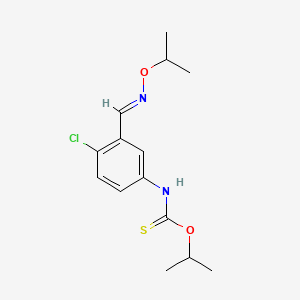

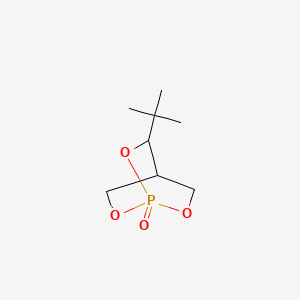
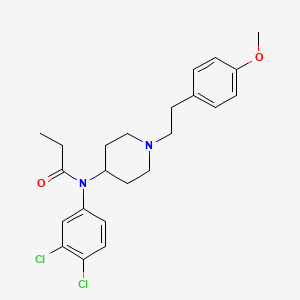

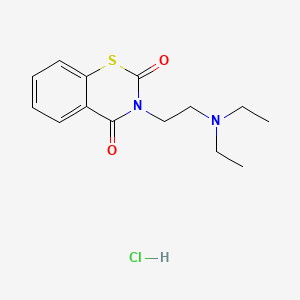
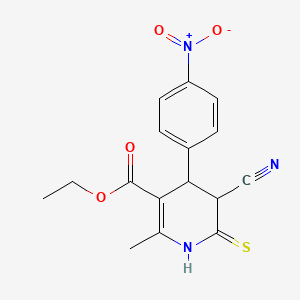
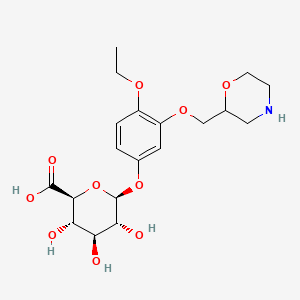
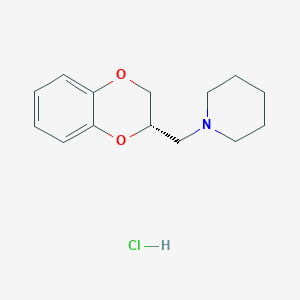

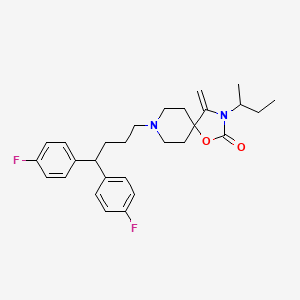

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
